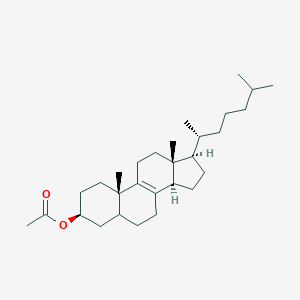

Cholest-8-en-3beta-ol, acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cholest-8-en-3beta-ol, acetate, also known as this compound, is a useful research compound. Its molecular formula is C29H48O2 and its molecular weight is 428.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Research

Cholest-8-en-3beta-ol, acetate plays a critical role in studying cholesterol metabolism and biosynthesis. It serves as a substrate for enzymes involved in the cholesterol pathway, providing insights into metabolic disorders such as Smith-Lemli-Opitz syndrome. Research indicates that this compound can influence lipid metabolism and cellular signaling pathways related to cholesterol homeostasis .

Pharmaceutical Applications

Cholesteryl acetate is investigated for its potential therapeutic effects:

- Anticancer Activity : Studies have shown that derivatives of cholesteryl acetate can exhibit antiproliferative effects against various cancer cell lines. For instance, modifications to the cholesteryl structure have led to compounds with enhanced cytotoxicity against HeLa and A549 cells .

- Drug Delivery Systems : Cholesteryl derivatives are used to formulate liposomes and nanoparticles for targeted drug delivery. Their ability to form stable lipid bilayers makes them suitable for encapsulating therapeutic agents, improving bioavailability and reducing systemic toxicity .

Material Science

Cholesteryl acetate is utilized in developing biomaterials due to its amphiphilic nature. It can form liquid crystals and gels, which are valuable in creating responsive materials for drug delivery systems or biocompatible scaffolds in tissue engineering .

Case Study 1: Cholesterol Metabolism

A study published in PNAS demonstrated that cholesteryl acetate could inhibit certain enzymes involved in cholesterol biosynthesis, leading to reduced cholesterol levels in animal models. This property highlights its potential as a therapeutic agent for hypercholesterolemia .

Case Study 2: Drug Delivery

Research published in MDPI explored the use of cholesteryl derivatives in liposomal formulations aimed at cancer therapy. The study found that these formulations improved drug distribution within cancer cells while minimizing side effects on normal tissues .

Comparative Data Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Biochemical Research | Cholesterol Derivative | Involved in cholesterol metabolism studies |

| Pharmaceutical Development | Anticancer Agent | Exhibits cytotoxic effects on cancer cell lines |

| Material Science | Biomaterial | Forms stable liquid crystals for drug delivery |

Propiedades

Número CAS |

17137-74-5 |

|---|---|

Fórmula molecular |

C29H48O2 |

Peso molecular |

428.7 g/mol |

Nombre IUPAC |

[(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-23,25-26H,7-18H2,1-6H3/t20-,22?,23+,25-,26+,28+,29-/m1/s1 |

Clave InChI |

VDLGFFVBSBOWKP-HUZKYICYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Sinónimos |

Cholest-8-en-3β-ol acetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.